Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride
Brand Name: Vulcanchem
CAS No.: 43002-66-0
VCID: VC7283721
InChI: InChI=1S/C10H12ClNO.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6,12H,2,7H2,1H3;1H
SMILES: CCOC(=N)CC1=CC=C(C=C1)Cl.Cl
Molecular Formula: C10H13Cl2NO
Molecular Weight: 234.12

Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride

CAS No.: 43002-66-0

Cat. No.: VC7283721

Molecular Formula: C10H13Cl2NO

Molecular Weight: 234.12

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride - 43002-66-0

Specification

CAS No. 43002-66-0
Molecular Formula C10H13Cl2NO
Molecular Weight 234.12
IUPAC Name ethyl 2-(4-chlorophenyl)ethanimidate;hydrochloride
Standard InChI InChI=1S/C10H12ClNO.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6,12H,2,7H2,1H3;1H
Standard InChI Key DHFFEGOTKUGIKC-UHFFFAOYSA-N
SMILES CCOC(=N)CC1=CC=C(C=C1)Cl.Cl

Introduction

Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride is a synthetic organic compound belonging to the class of carboximidates. It is characterized by the presence of an ethyl group, a chlorophenyl moiety, and a carboximidate functional group. This compound has garnered interest in various fields of research, including medicinal chemistry and organic synthesis, due to its unique structural characteristics and potential applications.

Synthesis Methods

The synthesis of Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride typically involves the reaction between ethyl 2-bromoacetate and 4-chlorobenzylamine. This process requires careful control of reaction conditions to ensure high yield and purity. The mechanism involves nucleophilic substitution where the amine attacks the electrophilic carbon in the bromoacetate, facilitated by a base to enhance the nucleophilicity of the amine.

Potential Applications

Potential ApplicationDescription
Medicinal ChemistryPotential as enzyme inhibitors or receptor modulators
Material ScienceModifying structures for specific applications

Research Findings and Challenges

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator